molecular formula C25H22N4O4S B11450770 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B11450770
M. Wt: 474.5 g/mol
InChI Key: GAIDHNANKMHJOQ-UHFFFAOYSA-N
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Description

2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes a nitrobenzyl group, a thioether linkage, and a tetrahydropyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoquinoline core.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the pyrimidoquinoline intermediate.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the nitrobenzyl intermediate with a thiol compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various functional groups at the thioether linkage.

Scientific Research Applications

2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with molecular targets such as DNA and enzymes. The nitrobenzyl group can undergo bioreductive activation, leading to the formation of reactive intermediates that can alkylate DNA, thereby inhibiting DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-nitrophenyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
  • 2-((4-aminobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Uniqueness

The uniqueness of 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrobenzyl group and thioether linkage differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

5-(4-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H22N4O4S/c1-14-5-9-16(10-6-14)20-21-18(3-2-4-19(21)30)26-23-22(20)24(31)28-25(27-23)34-13-15-7-11-17(12-8-15)29(32)33/h5-12,20H,2-4,13H2,1H3,(H2,26,27,28,31)

InChI Key

GAIDHNANKMHJOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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